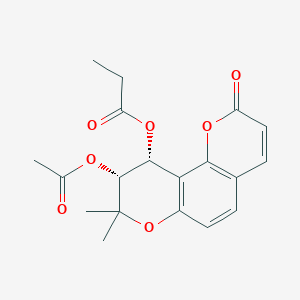
Anti-inflammatory agent 57
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyranocoumarins, including Anti-inflammatory agent 57, typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This reaction forms the coumarin ring system, which can then be further modified to produce pyranocoumarins .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as the roots of Peucedanum praeruptorum. This process includes steps like grinding the plant material, solvent extraction, and purification using techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Anti-inflammatory agent 57 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the coumarin ring, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and interactions with biological targets.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyranocoumarins .
Applications De Recherche Scientifique
Anti-inflammatory agent 57 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of natural product synthesis and reaction mechanisms.
Biology: The compound’s ability to reverse multidrug resistance makes it a valuable tool in studies of drug resistance mechanisms.
Medicine: Its anti-inflammatory properties are being investigated for potential therapeutic applications in conditions like arthritis and inflammatory bowel disease.
Industry: This compound is explored for its potential use in the development of new pharmaceuticals and as a lead compound in drug discovery
Mécanisme D'action
The anti-inflammatory effects of Anti-inflammatory agent 57 are primarily due to its ability to inhibit the production of pro-inflammatory cytokines and mediators. It targets pathways involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play crucial roles in the inflammatory response . By modulating these pathways, this compound can reduce inflammation and potentially alleviate symptoms of inflammatory diseases .
Comparaison Avec Des Composés Similaires
Anti-inflammatory agent 57 can be compared with other similar compounds, such as:
Quinazolinones: These compounds also exhibit anti-inflammatory properties and are used in various therapeutic applications.
Flavonoids: Known for their antioxidant and anti-inflammatory effects, flavonoids are widely studied for their health benefits.
Isoflavonoids: These compounds share structural similarities with flavonoids and have been shown to possess anti-inflammatory and anticancer properties.
This compound is unique due to its dual ability to reverse multidrug resistance and exhibit anti-inflammatory effects, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C19H20O7 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] propanoate |
InChI |
InChI=1S/C19H20O7/c1-5-13(21)24-17-15-12(26-19(3,4)18(17)23-10(2)20)8-6-11-7-9-14(22)25-16(11)15/h6-9,17-18H,5H2,1-4H3/t17-,18-/m1/s1 |
Clé InChI |
IGMRYMQUDCGCFD-QZTJIDSGSA-N |
SMILES isomérique |
CCC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
SMILES canonique |
CCC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



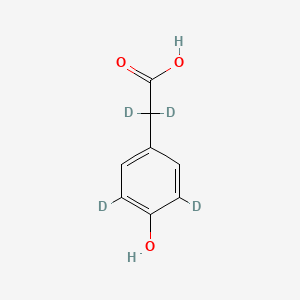
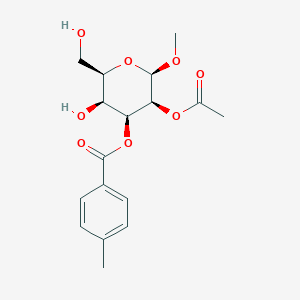
![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
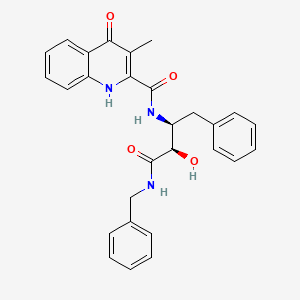
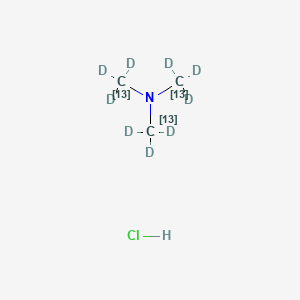
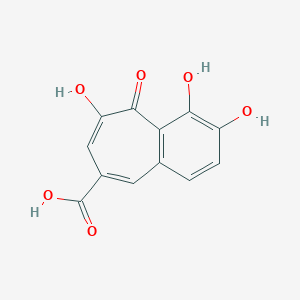
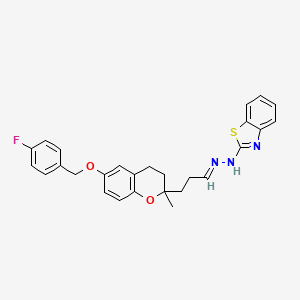
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
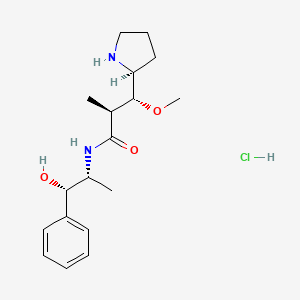
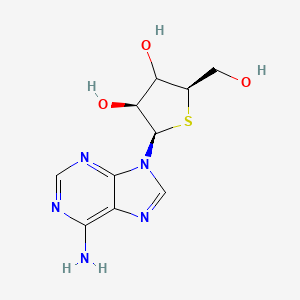

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
